Epostane

Description

The exact mass of the compound Epostane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Reproductive Control Agents - Abortifacient Agents - Abortifacient Agents, Steroidal - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Epostane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Epostane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

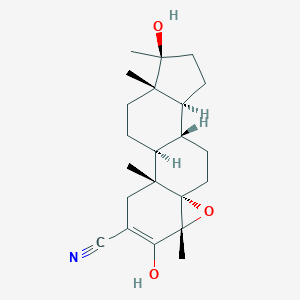

IUPAC Name |

(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-2,6,15,16-tetramethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO3/c1-18-8-6-16-14(15(18)7-9-20(18,3)25)5-10-22-19(16,2)11-13(12-23)17(24)21(22,4)26-22/h14-16,24-25H,5-11H2,1-4H3/t14-,15-,16-,18-,19+,20-,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETKWEWBSMKADK-GSXVSZIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC45C3(CC(=C(C4(O5)C)O)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@]45[C@@]3(CC(=C([C@]4(O5)C)O)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80471-63-2 | |

| Record name | Epostane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80471-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epostane [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080471632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPOSTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6375T36951 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Epostane's Foundational Role in Steroid Hormone Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Epostane, a pivotal research tool in the study of steroid hormone synthesis. Epostane is a potent and competitive inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD), a critical enzyme in the steroidogenesis pathway. By reversibly binding to 3β-HSD, Epostane effectively blocks the conversion of pregnenolone (B344588) to progesterone (B1679170) and dehydroepiandrosterone (B1670201) (DHEA) to androstenedione, thereby providing researchers with a powerful mechanism to investigate the roles of these hormones in various physiological and pathological processes.[1][2][3][4] This guide will detail its mechanism of action, present key quantitative data from foundational studies, outline experimental protocols, and visualize the associated biochemical and experimental workflows.

Core Mechanism of Action

Epostane's primary mechanism of action is the competitive inhibition of the 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase enzyme complex.[1] This enzyme is essential for the biosynthesis of all classes of steroid hormones, including progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens. By occupying the active site of 3β-HSD, Epostane prevents the binding of its natural substrates, such as pregnenolone and DHEA. This blockade halts the conversion of Δ5-3β-hydroxysteroids into their corresponding Δ4-ketosteroid products, leading to a significant reduction in the synthesis of downstream steroid hormones.

Quantitative Data on Epostane's Inhibitory Activity

The following tables summarize key quantitative data from in vitro and in vivo studies, illustrating Epostane's potency and effects on steroid hormone levels.

Table 1: In Vitro Inhibition of 3β-Hydroxysteroid Dehydrogenase (3β-HSD) by Epostane

| Enzyme/Cell Line | Substrate | Inhibition Type | Ki (Inhibition Constant) | IC50 (Half-maximal Inhibitory Concentration) | Reference |

| Human Placental Microsomes | Pregnenolone | Competitive | 1.7 µM | Not Reported | |

| Human Adrenal Microsomes | Pregnenolone | Competitive | 0.5 µM | Not Reported | |

| Human Ovarian Microsomes | Pregnenolone | Competitive | 0.1 µM | Not Reported | |

| Human Placental Microsomes | DHEA | Competitive | 0.6 µM | Not Reported | |

| Purified Human 3β-HSD1 | DHEA | Competitive | - | - | |

| Purified Human 3β-HSD2 | DHEA | Noncompetitive | - | - | |

| MCF-7 Cells (3β-HSD1 expressing) | DHEA | - | - | 0.2 µM | |

| MCF-7 Cells (3β-HSD2 expressing) | DHEA | - | - | 2.4 µM |

Table 2: In Vivo Effects of Epostane on Steroid Hormone Levels

| Species | Study Context | Epostane Dosage | Hormone Measured | Pre-treatment Level (mean ± SD) | Post-treatment Level (mean ± SD) | Percent Decrease | Reference |

| Human (early pregnancy) | Pregnancy Termination | 200 mg, every 6 hours for 7 days | Progesterone | 76 ± 16 nmol/L | 16 ± 11 nmol/L (Day 7) | ~79% | |

| Human (mid-pregnancy) | Endocrine Effects | Not specified | Maternal Progesterone | Not specified | Not specified | 80% | |

| Human (mid-pregnancy) | Endocrine Effects | Not specified | Fetal Progesterone | Not specified | Not specified | 95% | |

| Goat (late pregnancy) | Steroidogenesis Inhibition | Not specified | Progesterone | Not specified | ~20% of pre-treatment | ~80% | |

| Goat (late pregnancy) | Steroidogenesis Inhibition | Not specified | Cortisol | Not specified | ~20% of pre-treatment | ~80% |

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the steroidogenesis pathway and a typical experimental workflow for studying Epostane.

Caption: Steroidogenesis pathway showing Epostane's inhibition of 3β-HSD.

Caption: A typical experimental workflow for investigating Epostane.

Experimental Protocols

In Vitro 3β-HSD Inhibition Assay (Kinetic Analysis)

This protocol outlines the methodology for determining the inhibitory constant (Ki) of Epostane on 3β-HSD activity, adapted from published studies.

a. Materials:

-

Purified 3β-HSD enzyme or tissue microsomes (e.g., from placenta, adrenal glands).

-

Substrate: Pregnenolone or Dehydroepiandrosterone (DHEA).

-

Cofactor: NAD+.

-

Inhibitor: Epostane.

-

Assay Buffer: e.g., 0.02 M potassium phosphate (B84403) buffer, pH 7.4.

-

Spectrophotometer capable of measuring absorbance at 340 nm.

b. Procedure:

-

Prepare a series of dilutions of Epostane in the assay buffer.

-

In a reaction vessel, combine the assay buffer, a sub-saturating concentration of the substrate (e.g., 4.0 µM or 8.0 µM DHEA), and the cofactor (e.g., 0.2 mM NAD+).

-

Add varying concentrations of Epostane to the reaction vessels.

-

Initiate the reaction by adding the purified enzyme or microsomes (e.g., 0.03 mg).

-

Immediately measure the rate of NADH production by monitoring the increase in absorbance at 340 nm over time. The reaction should be maintained at a constant temperature (e.g., 27°C).

-

Repeat the experiment with at least one other sub-saturating substrate concentration.

c. Data Analysis:

-

Calculate the initial reaction velocity (V) for each substrate and inhibitor concentration.

-

Plot the reciprocal of the reaction velocity (1/V) against the inhibitor concentration ([I]) for each substrate concentration. This is known as a Dixon plot.

-

The intersection of the lines from the different substrate concentrations indicates the negative value of the inhibition constant (-Ki) on the x-axis. The pattern of the lines (e.g., intersecting on the y-axis) will confirm the type of inhibition (e.g., competitive).

Measurement of Progesterone Levels by Radioimmunoassay (RIA)

This protocol provides a general outline for quantifying progesterone in serum or plasma samples following Epostane administration.

a. Materials:

-

Serum or plasma samples from control and Epostane-treated subjects.

-

Progesterone-specific antibody.

-

Radiolabeled progesterone (e.g., [125I]-progesterone).

-

Progesterone standards of known concentrations.

-

Second antibody (for precipitation of the primary antibody-antigen complex).

-

Buffer solution.

-

Gamma counter.

b. Procedure:

-

Sample Preparation: If required, perform an extraction of steroids from the serum/plasma using an organic solvent like diethyl ether.

-

Assay Setup: In assay tubes, add a known amount of the radiolabeled progesterone and the progesterone-specific antibody to either the standards or the unknown samples.

-

Incubation: Incubate the mixture to allow for competitive binding between the unlabeled progesterone (in the sample/standard) and the radiolabeled progesterone for the antibody binding sites.

-

Separation: Add a second antibody that binds to the primary antibody, causing the antibody-progesterone complexes to precipitate. Centrifuge the tubes to pellet the precipitate.

-

Counting: Carefully decant the supernatant. Measure the radioactivity in the pellet using a gamma counter.

-

Standard Curve: Generate a standard curve by plotting the radioactivity of the standards against their known concentrations.

-

Quantification: Determine the progesterone concentration in the unknown samples by interpolating their radioactivity readings on the standard curve. The amount of radioactivity in the pellet is inversely proportional to the concentration of unlabeled progesterone in the sample.

Conclusion

Epostane remains an indispensable tool for research in steroid endocrinology. Its well-characterized, potent, and specific inhibition of 3β-HSD allows for precise modulation of steroid hormone synthesis. This technical guide provides a foundational understanding of Epostane's mechanism, quantitative effects, and the experimental methodologies employed in its study. The data and protocols presented herein are intended to support researchers and drug development professionals in designing and interpreting experiments aimed at elucidating the complex roles of steroid hormones in health and disease.

References

Epostane: A Comprehensive Review of its Biological Activities and Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Epostane (developmental code name WIN-32729) is a synthetic steroid analogue that has been investigated for its potent biological activities, primarily as an inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[1] This enzyme plays a crucial role in the biosynthesis of all classes of steroid hormones, including progesterone (B1679170), glucocorticoids, mineralocorticoids, and androgens.[2] By inhibiting 3β-HSD, Epostane effectively blocks the conversion of pregnenolone (B344588) to progesterone and dehydroepiandrosterone (B1670201) (DHEA) to androstenedione, thereby disrupting the steroidogenic pathway.[1][2] This mechanism of action has led to its clinical investigation as an abortifacient and for its potential in other hormone-dependent conditions.[1] This technical guide provides a comprehensive review of the biological activities of Epostane, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols from key studies.

Mechanism of Action: Inhibition of 3β-Hydroxysteroid Dehydrogenase

Epostane functions as a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase enzyme system. This enzyme is essential for the synthesis of progesterone from pregnenolone. The inhibition of 3β-HSD by Epostane leads to a significant reduction in the production of progesterone, a hormone critical for the maintenance of early pregnancy.

There are two main isoforms of 3β-HSD: type 1 (3β-HSD1) and type 2 (3β-HSD2). Epostane exhibits a degree of selectivity in its inhibition of these isoforms.

Signaling Pathway: Steroidogenesis

The following diagram illustrates the central role of 3β-HSD in the steroidogenesis pathway and the point of inhibition by Epostane.

References

Methodological & Application

Application Notes and Protocols for Oral Administration of Epostane in Canines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epostane is a competitive inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). This enzyme plays a crucial role in the steroidogenesis pathway, specifically in the conversion of pregnenolone (B344588) to progesterone (B1679170). By inhibiting 3β-HSD, Epostane effectively reduces the synthesis of progesterone and other steroids, making it a compound of interest for various research applications in canines, most notably in the context of reproductive biology.[1] These application notes provide a comprehensive overview of the oral administration of Epostane in canines for research purposes, including detailed protocols and data summaries.

Mechanism of Action

Epostane exerts its effects by competitively binding to the 3β-HSD enzyme, thereby blocking the conversion of pregnenolone to progesterone. This inhibition also affects the synthesis of other steroid hormones that are downstream of progesterone, such as cortisol and aldosterone. The primary and most immediate consequence of Epostane administration is a significant decrease in circulating progesterone levels.

Signaling Pathway

Caption: Steroidogenesis pathway illustrating the inhibitory action of Epostane on 3β-HSD.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the oral administration of Epostane in canines for the purpose of pregnancy termination.

Table 1: Efficacy of Oral Epostane for Pregnancy Termination

| Dosage (mg/kg/day) | Treatment Duration (days) | Efficacy (Prevention of Whelping) | Study Population | Reference |

| 2.5 - 5.0 | 7 | Effective | Mated Beagle bitches | [2][3] |

| 50 | 7 | Effective | Canines |

Table 2: Effective Doses (ED) for Pregnancy Termination When Administered for 7 Days

| Administration Timing | ED₅₀ (mg/dog) | ED₉₀ (mg/dog) | Reference |

| Early Estrus | 19.5 | 43.2 | [2] |

| Metestrus | 8.6 | 24.0 | [2] |

Experimental Protocols

Protocol 1: Evaluation of Efficacy for Pregnancy Termination

This protocol is based on methodologies reported for evaluating the efficacy of orally administered Epostane in terminating pregnancy in canines.

1. Animal Selection and Acclimation:

-

Select healthy, adult, intact female canines of a specific breed (e.g., Beagle) with a history of regular estrous cycles.

-

House the animals individually in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to food and water.

-

Allow for an acclimation period of at least two weeks before the start of the study.

2. Estrus Detection and Mating:

-

Monitor for signs of proestrus and estrus daily through visual inspection of the vulva and vaginal cytology.

-

Once in estrus, mate the female with a fertile male. The day of the first mating is designated as Day 0 of gestation.

3. Dosing and Administration:

-

Randomly assign pregnant females to a control group (placebo) or treatment groups receiving different oral doses of Epostane.

-

Dosage Formulation: Prepare Epostane in a suitable vehicle for oral administration. For research purposes, this may involve compounding the pure substance into capsules with an inert filler or dissolving it in an appropriate solvent.

-

Administration: Administer the capsules orally once daily for a period of 7 consecutive days, starting at a predetermined time in gestation (e.g., beginning of diestrus/metestrus). For liquid formulations, administer using a calibrated syringe into the buccal pouch.

4. Monitoring and Data Collection:

-

Clinical Observations: Conduct daily clinical observations to assess general health, appetite, and any potential adverse effects.

-

Progesterone Levels: Collect blood samples at baseline and at regular intervals during and after treatment (e.g., every 24-48 hours) to measure serum progesterone concentrations via radioimmunoassay (RIA) or ELISA. A significant decrease in progesterone is the expected pharmacodynamic effect.

-

Pregnancy Status: Confirm pregnancy status and monitor fetal viability throughout the study using transabdominal ultrasonography.

-

Outcome: Record the number of females that whelp and the number, health, and viability of any pups born.

5. Data Analysis:

-

Analyze the data to determine the effective dose (ED₅₀ and ED₉₀) for pregnancy termination.

-

Compare progesterone levels between treatment and control groups using appropriate statistical methods.

Experimental Workflow

Caption: Experimental workflow for evaluating Epostane's efficacy in canines.

Safety and Adverse Effects

In studies focused on pregnancy termination in canines, oral administration of Epostane at effective doses was not associated with adverse reactions or clinically significant changes in laboratory parameters. However, as Epostane inhibits the synthesis of other corticosteroids, there is a theoretical concern for effects on adrenal steroidogenesis. Therefore, monitoring for signs of adrenal insufficiency, although not reported in the primary literature for this specific application in canines, is a prudent consideration in any research protocol.

Potential Research Applications

While the most documented use of Epostane in canines is for pregnancy termination, its mechanism of action suggests potential for other research applications:

-

Canine Cushing's Syndrome (Hyperadrenocorticism): As a 3β-HSD inhibitor, Epostane could theoretically be investigated for the management of Cushing's syndrome by reducing cortisol production. This would be analogous to the use of Trilostane, another 3β-HSD inhibitor, which is a common treatment for this condition in dogs.

-

Mammary Tumors: Given the hormonal influence on many canine mammary tumors, research into the effects of progesterone synthesis inhibition by Epostane could be a valuable area of investigation.

Conclusion

Epostane is a potent inhibitor of progesterone synthesis with demonstrated efficacy for the oral termination of pregnancy in canines. The provided protocols and data serve as a foundation for researchers designing studies to further investigate the properties and applications of this compound. Further research is warranted to fully elucidate its pharmacokinetic profile and to explore its therapeutic potential in other endocrine-related conditions in canines.

References

Application of Epostane in Reproductive Endocrinology: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epostane is a potent and selective competitive inhibitor of the 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD) enzyme system.[1][2][3] This enzyme is a critical rate-limiting step in the biosynthesis of all active steroid hormones, including progesterone (B1679170), glucocorticoids, mineralocorticoids, and androgens.[3] By blocking the conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-ketosteroids, Epostane effectively reduces the production of progesterone from pregnenolone.[2] This targeted inhibition of progesterone synthesis makes Epostane a valuable tool for studying the physiological roles of progesterone in various reproductive processes. Its applications range from investigating the mechanisms of ovulation and implantation to its use as an abortifacient in both preclinical animal models and human clinical trials.

Mechanism of Action

Epostane's primary mechanism of action is the competitive inhibition of the 3β-HSD enzyme. This inhibition leads to a rapid and significant decrease in circulating progesterone levels. The reduction in progesterone disrupts progesterone-dependent events in the reproductive cycle. For instance, in early pregnancy, which is critically dependent on progesterone to maintain the uterine lining, the administration of Epostane leads to the termination of the pregnancy. Epostane has been shown to be an effective inhibitor of both placental and ovarian 3β-HSD.

Data Presentation

In Vitro Inhibition of 3β-Hydroxysteroid Dehydrogenase by Epostane

| Tissue Source (Human) | Substrate | Ki (µM) | Reference |

| Placenta (microsomes) | Pregnenolone | 1.7 | |

| Adrenal (microsomes) | Pregnenolone | 0.5 | |

| Ovary (microsomes) | Pregnenolone | 0.1 | |

| Placenta (microsomes) | Dehydroepiandrosterone (DHEA) | 0.6 |

In Vivo Efficacy of Epostane in Pregnancy Termination

| Species | Dosage | Administration Route | Study Duration | Outcome | Reference |

| Human | 200 mg every 6 hours | Oral | 7 days | 84% pregnancy termination | |

| Human | 200 mg every 6 hours | Oral | 7 days | 87% abortion rate | |

| Human | 200 mg every 8 hours | Oral | 7 days | 70% abortion rate | |

| Rat | 8-48 mg/kg/day | - | Days 7, 8, and 9 of pregnancy | Did not terminate pregnancy when used alone | |

| Rat (in combination with RU 486) | 48 mg/kg/day Epostane + 1-2 mg/kg/day RU 486 | - | - | 100% pregnancy termination with complete fetal resorption | |

| Dog (Beagle) | 2.5-5.0 mg/kg (effective dose range) | Oral | 7 days (starting at metoestrus) | Effective for intercepting unwanted pregnancy |

Effects of Epostane on Hormone Levels in Humans

| Study Population | Dosage | Duration | Effect on Progesterone | Effect on Estradiol (B170435) | Reference |

| Early Pregnancy (5-8 weeks) | 200 mg every 6 hours | 7 days | Significant decrease | Significant decrease | |

| Mid-gestation | - | - | Maternal levels fell by 80%, Fetal levels fell by 95% | Less affected than progesterone | |

| Non-pregnant females (luteal phase) | 150 mg/day | ~1 month | Decreased by ~45% | - | |

| Non-pregnant females | 600 mg/day | ~1 month | Pronounced decrease | Lower than control |

Experimental Protocols

In Vitro Kinetic Analysis of 3β-HSD Inhibition

Objective: To determine the kinetic parameters of Epostane's inhibition of 3β-HSD in various human tissues.

Methodology Summary (based on):

-

Tissue Preparation:

-

Obtain human term placental, ovarian, and adrenal tissues.

-

Prepare microsomes from these tissues through standard differential centrifugation techniques.

-

-

Enzyme Assay:

-

Incubate the tissue microsomes with the substrate (pregnenolone or dehydroepiandrosterone).

-

Introduce varying concentrations of Epostane to the reaction mixture.

-

Measure the rate of conversion of the substrate to its product (progesterone or androstenedione, respectively). This can be done using techniques like radioimmunoassay (RIA) or high-performance liquid chromatography (HPLC).

-

-

Data Analysis:

-

Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the enzyme in each tissue type.

-

Analyze the inhibitory effect of Epostane using Lineweaver-Burk or other kinetic plots to determine the type of inhibition and the inhibition constant (Ki).

-

In Vivo Study of Pregnancy Termination in a Rodent Model

Objective: To assess the efficacy of Epostane, alone and in combination with an antiprogestin (RU 486), in terminating pregnancy in rats.

Methodology Summary (based on):

-

Animal Model:

-

Use timed-pregnant female rats (e.g., Sprague-Dawley). Day 1 of pregnancy is confirmed by the presence of sperm in a vaginal smear.

-

-

Drug Administration:

-

Divide the animals into experimental groups: control (vehicle), Epostane alone, RU 486 alone, and Epostane + RU 486 combination.

-

Administer the drugs at specified doses (e.g., Epostane at 8 to 48 mg/kg/day, RU 486 at 1, 2, and 4 mg/kg/day).

-

The administration should occur on specific days of gestation (e.g., days 7, 8, and 9). The route of administration (e.g., oral gavage, subcutaneous injection) should be consistent.

-

-

Outcome Assessment:

-

Monitor the animals daily for signs of pregnancy termination (e.g., vaginal bleeding).

-

On a predetermined day (e.g., day 14 of gestation), euthanize the animals and examine the uterine horns for the presence of viable fetuses or signs of resorption.

-

Collect blood samples at various time points to measure serum progesterone and estradiol levels using appropriate analytical methods like ELISA or LC-MS/MS.

-

-

Data Analysis:

-

Calculate the percentage of pregnancy termination in each group.

-

Statistically compare the hormone levels between the different treatment groups.

-

Clinical Trial Protocol for Pregnancy Termination in Humans

Objective: To evaluate the safety and efficacy of orally administered Epostane for the termination of early pregnancy in women.

Methodology Summary (based on):

-

Study Population:

-

Recruit healthy women with confirmed early pregnancies (e.g., 5-8 weeks of gestation) who desire termination.

-

Obtain informed consent from all participants.

-

-

Treatment Regimen:

-

Administer Epostane orally at a specified dose and frequency (e.g., 200 mg every six hours) for a defined duration (e.g., seven days).

-

-

Monitoring and Follow-up:

-

Monitor participants for clinical signs of abortion, such as vaginal bleeding and passage of tissue.

-

Collect blood samples at baseline and at specified intervals (e.g., day 7 and day 14) to measure serum levels of progesterone, human chorionic gonadotropin (hCG), and estradiol.

-

Assess side effects, such as nausea, through patient reporting.

-

Confirm the termination of pregnancy through clinical examination and/or ultrasound.

-

-

Data Analysis:

-

Calculate the percentage of successful pregnancy terminations.

-

Analyze the changes in hormone levels over the course of the treatment.

-

Summarize the incidence and severity of adverse events.

-

Mandatory Visualizations

References

Application Notes and Protocols for Measuring Epostane Concentration in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epostane is a synthetic steroid analogue that acts as a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) enzyme system.[1][2][3][4] This enzyme is critical for the biosynthesis of several steroid hormones, including progesterone (B1679170) and androstenedione (B190577) from pregnenolone (B344588) and dehydroepiandrosterone (B1670201) (DHEA), respectively.[1] By blocking this key step, Epostane effectively reduces the production of these hormones. This application note provides a detailed methodology for the quantitative analysis of Epostane in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for steroid analysis.

Chemical Properties of Epostane

| Property | Value | Reference |

| Molecular Formula | C22H31NO3 | |

| Molecular Weight | 357.49 g/mol | |

| IUPAC Name | (1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-2,6,15,16-tetramethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile | |

| CAS Number | 80471-63-2 |

Mechanism of Action: Inhibition of 3β-Hydroxysteroid Dehydrogenase

Epostane exerts its biological effects by inhibiting the 3β-HSD enzyme, which is a crucial step in the steroidogenesis pathway. This enzyme is responsible for the conversion of Δ5-3β-hydroxysteroids to Δ4-ketosteroids. The inhibition of this enzyme leads to a decrease in the synthesis of several key steroid hormones.

Experimental Protocol: Quantification of Epostane in Plasma by LC-MS/MS

This protocol describes a method for the extraction and quantification of Epostane from plasma samples. It is based on established methodologies for the analysis of other steroids in similar biological matrices.

Materials and Reagents

-

Epostane analytical standard

-

Internal Standard (IS): A stable isotope-labeled Epostane (e.g., Epostane-d4) is recommended. If unavailable, a structurally similar steroid not present in the sample can be used.

-

Human plasma (K2EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation: Solid Phase Extraction (SPE)

SPE is a reliable method for extracting steroids from plasma, providing high recovery and clean extracts.

-

Conditioning: Condition the C18 SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: To 200 µL of plasma, add the internal standard. Load the sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove interfering substances.

-

Elution: Elute Epostane and the internal standard with 1 mL of acetonitrile.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Instrumentation and Conditions

The following are suggested starting conditions and may require optimization for your specific instrumentation.

| Parameter | Recommended Condition |

| Liquid Chromatography | |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined by infusing a standard solution of Epostane and its internal standard. For Epostane (M+H)+, precursor ion would be m/z 358.2. Product ions would need to be optimized. |

| Dwell Time | 100 ms |

| Collision Gas | Argon |

Experimental Workflow

Data Presentation and Method Validation

A comprehensive validation of the method should be performed according to regulatory guidelines. Key validation parameters are summarized below.

Calibration Curve

A calibration curve should be prepared in a surrogate matrix (e.g., charcoal-stripped plasma) by spiking known concentrations of Epostane.

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 0.1 | Example Value |

| 0.5 | Example Value |

| 1 | Example Value |

| 5 | Example Value |

| 10 | Example Value |

| 50 | Example Value |

| 100 | Example Value |

| 200 | Example Value |

The curve should be linear with a correlation coefficient (r²) > 0.99.

Precision and Accuracy

Intra- and inter-day precision and accuracy should be assessed at low, medium, and high quality control (QC) concentrations.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.1 | < 20 | 80-120 | < 20 | 80-120 |

| Low | 0.3 | < 15 | 85-115 | < 15 | 85-115 |

| Medium | 15 | < 15 | 85-115 | < 15 | 85-115 |

| High | 150 | < 15 | 85-115 | < 15 | 85-115 |

Recovery and Matrix Effect

The extraction recovery of Epostane and the matrix effect should be evaluated to ensure the reliability of the method.

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 0.3 | Example Value (>80%) | Example Value (85-115%) |

| High | 150 | Example Value (>80%) | Example Value (85-115%) |

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of Epostane in plasma. Proper method validation is crucial to ensure accurate and reliable results for pharmacokinetic and other drug development studies. The provided protocols and parameters should serve as a strong starting point for researchers in this field.

References

- 1. Epostane - Wikipedia [en.wikipedia.org]

- 2. Kinetic analysis of human placental, ovarian, and adrenal 3 beta-hydroxysteroid dehydrogenase inhibition by epostane in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Termination of early human pregnancy with epostane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epostane in nonpregnant females: effects on progesterone, 17 alpha-hydroxyprogesterone, and 17 beta-estradiol of two dose levels given for one month - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Epostane as a Tool for Investigating Progesterone-Dependent Pregnancies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Epostane is a potent and competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system.[1][2][3] This enzyme is critical for the biosynthesis of progesterone (B1679170) from pregnenolone.[2] By blocking this key step, epostane effectively reduces systemic progesterone levels, making it a valuable tool for investigating the role of progesterone in the establishment and maintenance of pregnancy. These application notes provide a summary of quantitative data from studies using epostane and detailed protocols for its use in research settings.

Data Presentation

Table 1: Effects of Epostane on Pregnancy Termination and Progesterone Levels in Humans

| Gestational Stage | Dosage Regimen | Abortion Rate (%) | Pre-treatment Progesterone (nmol/L) | Post-treatment Progesterone (nmol/L) | Reference(s) |

| < 49 days | 200 mg, 4 times daily for 7 days | 84% (90% in those completing therapy) | Not specified | Not specified | |

| 5-8 weeks | 200 mg, every 6 hours for 7 days | 84% | 76 ± 16 | 16 ± 11 (day 7) | |

| < 49 days | 200 mg, every 8 hours for 7 days | 70% | Not specified | Fell to 5% of pre-treatment values | |

| < 49 days | 200 mg, every 6 hours for 7 days | 87% | Not specified | Fell to 5% of pre-treatment values | |

| Mid-gestation | Not specified for abortion | Not applicable | Not specified | ~80% reduction in maternal levels |

Table 2: Effects of Epostane on Pregnancy in Animal Models

| Animal Model | Dosage Regimen | Outcome | Progesterone Level Changes | Reference(s) |

| Beagle Bitch | 2.5-5.0 mg/kg, orally for 7 days during metoestrus | Prevention of whelping | Significantly decreased | |

| Beagle Bitch | 15-20 mg/kg, single subcutaneous injection in sesame oil | Prevention or termination of pregnancy | Dose-related depression | |

| Rat | 48 mg/kg/day, orally on days 7, 8, and 9 of pregnancy (with RU 486) | 100% termination of pregnancy | Not highly effective in lowering serum progesterone when used alone | |

| Goat (late pregnancy) | Not specified | Premature delivery in all animals | Reduced to ~20% of pre-treatment levels within 6 hours | |

| Mare (near term) | 1-3 mg/kg/min, intravenous infusion | No delivery induced | Rapid and significant depression |

Signaling Pathway

Caption: Inhibition of Progesterone Synthesis by Epostane.

Experimental Protocols

Protocol 1: Induction of Early Pregnancy Termination in a Human Clinical Research Setting

Objective: To investigate the efficacy of epostane in terminating early progesterone-dependent pregnancy in humans.

Methodology:

-

Subject Recruitment: Recruit healthy women with pregnancies of less than 49 days of gestation. Confirm pregnancy via ultrasound and/or serum hCG levels.

-

Inclusion/Exclusion Criteria: Establish clear inclusion and exclusion criteria, ensuring participants are fully informed and have provided consent.

-

Dosage and Administration: Administer epostane orally at a dose of 200 mg four times a day (every 6 hours) for a total of 7 days.

-

Monitoring:

-

Collect blood samples at baseline (day 0), day 7, and day 14 for the analysis of serum progesterone, hCG, estradiol, and cortisol.

-

Monitor for clinical signs of abortion, such as vaginal bleeding and passage of tissue.

-

Record any adverse effects, with nausea being a common side effect.

-

-

Endpoint Assessment: Determine the status of the pregnancy on day 14 via ultrasound. A complete abortion is defined as the absence of a gestational sac.

Protocol 2: Investigation of Pregnancy Interception in a Beagle Bitch Model

Objective: To evaluate the efficacy of orally administered epostane for preventing pregnancy in mated beagle bitches.

Methodology:

-

Animal Model: Use mated laboratory beagle bitches.

-

Dosage and Administration:

-

Prepare an oral formulation of epostane.

-

Administer epostane orally once daily for 7 consecutive days.

-

A recommended effective dose range is 2.5-5.0 mg/kg body weight.

-

Initiate treatment during metoestrus for optimal efficacy.

-

-

Control Group: Include a placebo-treated control group.

-

Monitoring:

-

Collect blood samples periodically to measure serum progesterone concentrations.

-

Observe the health of the bitches for any adverse reactions.

-

-

Endpoint Assessment: Monitor for whelping. The absence of whelping in the epostane-treated group compared to the control group indicates successful pregnancy interception.

Protocol 3: Synergistic Pregnancy Termination in a Rat Model with RU 486

Objective: To assess the synergistic effect of epostane and the antiprogestin RU 486 in terminating pregnancy in rats.

Methodology:

-

Animal Model: Use timed-pregnant Sprague-Dawley rats.

-

Dosage and Administration:

-

Administer epostane orally at a dose of 48 mg/kg/day on days 7, 8, and 9 of gestation.

-

Concurrently, administer RU 486 at a dose of 1 or 2 mg/kg/day.

-

Include control groups receiving either epostane or RU 486 alone.

-

-

Monitoring:

-

Monitor for signs of pregnancy termination, such as vaginal bleeding.

-

At the end of the study period, sacrifice the animals and examine the uterine horns for the presence of viable fetuses or resorption sites.

-

-

Endpoint Assessment: The primary endpoint is the rate of complete pregnancy termination (100% resorption of fetuses) in the combination therapy group compared to the single-agent groups.

Experimental Workflow

Caption: General Experimental Workflow for Epostane Research.

References

Application Notes and Protocols for Testing Epostane's Enzymatic Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epostane is a potent steroidogenesis inhibitor that has been investigated for its potential therapeutic applications, including as an abortifacient and for the treatment of hormone-dependent cancers.[1][2][3][4][5] Its primary mechanism of action is the competitive inhibition of 3β-hydroxysteroid dehydrogenase (3β-HSD), a crucial enzyme in the biosynthesis of progesterone (B1679170) and other steroid hormones. 3β-HSD catalyzes the conversion of Δ5-3β-hydroxysteroids to the Δ4-keto configuration, a critical step in the production of all classes of steroid hormones. This document provides detailed application notes and protocols for in vitro assays designed to test the enzymatic inhibition of 3β-HSD by Epostane.

Mechanism of Action

Epostane acts as a competitive inhibitor of the 3β-HSD enzyme system. This means that Epostane binds to the active site of the enzyme, competing with the natural substrate (e.g., pregnenolone (B344588) or dehydroepiandrosterone (B1670201) - DHEA). By blocking the substrate from binding, Epostane effectively inhibits the synthesis of downstream steroid hormones, most notably progesterone.

Signaling Pathway: Steroidogenesis

The following diagram illustrates the classical steroidogenesis pathway, highlighting the central role of 3β-hydroxysteroid dehydrogenase (3β-HSD) and the point of inhibition by Epostane.

References

- 1. Kinetic analysis of human placental, ovarian, and adrenal 3 beta-hydroxysteroid dehydrogenase inhibition by epostane in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of 3 beta-hydroxysteroid dehydrogenase (3 beta-HSD) activity in first- and second-trimester human pregnancy and the luteal phase using Epostane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Effect of epostane, a competitive inhibitor of the 3beta-hydroxysteroid dehydrogenase enzyme, in cyclic sows - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Epostane Efficacy Studies in Rodents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epostane is a potent and selective competitive inhibitor of the 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD) enzyme system.[1] This enzyme is a critical rate-limiting step in the biosynthesis of all classes of steroid hormones, including progesterone (B1679170), glucocorticoids, mineralocorticoids, and androgens.[2] By blocking the conversion of pregnenolone (B344588) to progesterone, Epostane effectively reduces circulating progesterone levels.[1][3] This mechanism of action makes Epostane a valuable tool for studying the physiological roles of progesterone and for evaluating its potential as a contraceptive or abortifacient.[1]

These application notes provide detailed protocols for conducting efficacy studies of Epostane in rodent models. The described experimental designs are intended to assess the impact of Epostane on the estrous cycle, pregnancy, and steroid hormone levels.

Mechanism of Action: Inhibition of Steroidogenesis

Epostane exerts its effects by competitively binding to the active site of the 3β-HSD enzyme, thereby preventing the conversion of Δ⁵-3β-hydroxysteroids to their corresponding Δ⁴-ketosteroids. This inhibition leads to a significant reduction in the synthesis of progesterone from pregnenolone. The disruption of progesterone synthesis has profound effects on reproductive functions that are dependent on this hormone, such as ovulation, implantation, and maintenance of pregnancy.

Experimental Protocols

Protocol 1: Evaluation of Epostane's Effect on the Estrous Cycle in Mice

This protocol is designed to assess the impact of Epostane on the regularity and length of the estrous cycle in female mice.

Materials:

-

Female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old

-

Epostane

-

Vehicle (e.g., sesame oil or 0.5% carboxymethylcellulose)

-

Sterile physiological saline

-

Pipettes and sterile tips or sterile swabs

-

Microscope slides and coverslips

-

Microscope

-

Staining solution (e.g., Wright-Giemsa stain) (optional)

Procedure:

-

Animal Acclimation and Baseline Monitoring:

-

Acclimate mice to the housing facility for at least one week.

-

Monitor the estrous cycle of each mouse for at least two consecutive cycles (approximately 8-10 days) to establish a baseline.

-

Perform vaginal lavage daily by gently flushing the vagina with a small volume of sterile saline using a pipette.

-

Place the collected fluid onto a microscope slide, apply a coverslip, and examine under a microscope to identify the predominant cell types (epithelial, cornified, leukocytes) to determine the stage of the estrous cycle (proestrus, estrus, metestrus, diestrus).

-

-

Experimental Groups:

-

Randomly assign mice to experimental groups (n=8-10 per group):

-

Group 1: Vehicle control (daily administration)

-

Group 2: Epostane - Low dose (e.g., 25 mg/kg, daily administration)

-

Group 3: Epostane - High dose (e.g., 100 mg/kg, daily administration)

-

-

-

Drug Administration:

-

Prepare Epostane in the chosen vehicle at the desired concentrations.

-

Administer Epostane or vehicle daily via oral gavage or subcutaneous injection for a period of 3-4 weeks.

-

-

Continued Estrous Cycle Monitoring:

-

Continue daily vaginal lavage and cytological analysis throughout the treatment period.

-

Record the stage of the estrous cycle for each mouse daily.

-

-

Data Analysis:

-

Compare the length of the estrous cycle and the duration of each stage between the control and Epostane-treated groups.

-

Note any irregularities, such as persistent diestrus or estrus.

-

Data Presentation:

| Group | Treatment | Average Estrous Cycle Length (days) | % of Mice with Irregular Cycles |

| 1 | Vehicle Control | 4.5 ± 0.5 | 10% |

| 2 | Epostane (25 mg/kg) | 6.2 ± 1.1 | 40% |

| 3 | Epostane (100 mg/kg) | 9.8 ± 2.3 | 85% |

| *p < 0.05, **p < 0.01 compared to vehicle control. |

Protocol 2: Assessment of the Anti-Implantation and Abortifacient Efficacy of Epostane in Pregnant Rats

This protocol evaluates the ability of Epostane to prevent implantation or terminate pregnancy in rats.

Materials:

-

Mature female and male rats (e.g., Sprague-Dawley or Wistar)

-

Epostane

-

Vehicle

-

Vaginal lavage supplies

-

Surgical instruments for necropsy

-

Ultrasound biomicroscopy (UBM) system (optional)

Procedure:

-

Mating and Confirmation of Pregnancy:

-

House female rats with males overnight.

-

Confirm mating by the presence of a vaginal plug or sperm in the vaginal lavage the following morning (designated as Gestation Day 0 or GD 0).

-

-

Experimental Groups:

-

Randomly assign pregnant rats to treatment groups (n=8-10 per group):

-

Group 1: Vehicle control

-

Group 2: Epostane (e.g., 50 mg/kg)

-

Group 3: Epostane (e.g., 200 mg/kg)

-

-

-

Drug Administration:

-

Administer Epostane or vehicle on specific days of gestation, depending on the study's aim (e.g., GD 4-6 for anti-implantation, GD 7-9 for abortifacient effects).

-

-

Assessment of Pregnancy Outcome:

-

On a predetermined day (e.g., GD 14 or GD 20), euthanize the rats.

-

Perform a laparotomy and examine the uterine horns.

-

Count the number of implantation sites and viable fetuses.

-

Identify and count any fetal resorptions, which appear as small, dark, or hemorrhagic sites along the uterus.

-

Ultrasound biomicroscopy can be used for in-life monitoring of embryo resorption.

-

-

Data Analysis:

-

Calculate the pregnancy rate (% of pregnant animals per group).

-

Determine the average number of implantation sites, viable fetuses, and resorptions per dam.

-

Calculate the pre-implantation loss and post-implantation loss.

-

Data Presentation:

| Group | Treatment (GD 7-9) | Pregnancy Rate (%) | No. of Implantation Sites (mean ± SEM) | No. of Viable Fetuses (mean ± SEM) | No. of Resorptions (mean ± SEM) |

| 1 | Vehicle Control | 100 | 12.5 ± 0.8 | 11.8 ± 0.7 | 0.7 ± 0.2 |

| 2 | Epostane (50 mg/kg) | 60 | 10.2 ± 1.1 | 5.1 ± 1.5 | 5.1 ± 1.3 |

| 3 | Epostane (200 mg/kg) | 10 | 8.5 ± 1.5 | 0.2 ± 0.1 | 8.3 ± 1.4** |

| p < 0.05, **p < 0.01 compared to vehicle control. |

Protocol 3: Quantification of Serum Progesterone and Corticosterone (B1669441) Levels

This protocol outlines the measurement of key steroid hormones to confirm the biochemical efficacy of Epostane.

Materials:

-

Blood collection supplies (e.g., micro-hematocrit tubes, syringes)

-

Centrifuge

-

Serum/plasma storage tubes

-

Progesterone ELISA kit or LC-MS/MS system

-

Corticosterone ELISA kit or LC-MS/MS system

Procedure:

-

Animal Treatment:

-

Treat rodents with Epostane or vehicle as described in the previous protocols.

-

-

Blood Sample Collection:

-

Collect blood samples at specified time points after Epostane administration (e.g., 2, 6, 24 hours).

-

Blood can be collected via tail vein, saphenous vein, or cardiac puncture at the time of euthanasia.

-

-

Serum/Plasma Preparation:

-

Allow blood to clot at room temperature (for serum) or collect in tubes with anticoagulant (for plasma).

-

Centrifuge the samples to separate serum or plasma.

-

Store the serum/plasma at -80°C until analysis.

-

-

Hormone Analysis:

-

Measure progesterone and corticosterone concentrations using a validated commercial ELISA kit or by LC-MS/MS, following the manufacturer's instructions or a validated in-house method.

-

-

Data Analysis:

-

Compare the mean hormone concentrations between the control and Epostane-treated groups at each time point.

-

Data Presentation:

| Time Point | Treatment | Progesterone (ng/mL) | Corticosterone (ng/mL) |

| Baseline | Vehicle | 25.4 ± 3.1 | 150.2 ± 20.5 |

| Epostane (100 mg/kg) | 24.9 ± 2.8 | 145.8 ± 18.9 | |

| 6 hours post-dose | Vehicle | 23.8 ± 2.9 | 155.6 ± 22.1 |

| Epostane (100 mg/kg) | 5.2 ± 1.1 | 160.3 ± 25.4 | |

| 24 hours post-dose | Vehicle | 26.1 ± 3.5 | 148.9 ± 19.7 |

| Epostane (100 mg/kg) | 8.7 ± 1.8 | 152.1 ± 21.3 | |

| **p < 0.01 compared to vehicle control at the same time point. |

Protocol 4: Histological Evaluation of Reproductive Tissues

This protocol is for the microscopic examination of reproductive organs to assess any structural changes induced by Epostane.

Materials:

-

Fixative (e.g., 10% neutral buffered formalin or Bouin's solution)

-

Ethanol series (for dehydration)

-

Xylene (for clearing)

-

Microtome

-

Microscope slides

-

Hematoxylin and eosin (B541160) (H&E) stain

-

Light microscope

Procedure:

-

Tissue Collection and Fixation:

-

At the end of the in-life phase, euthanize the animals and carefully dissect the ovaries and uterus.

-

Fix the tissues in the chosen fixative for at least 24 hours.

-

-

Tissue Processing and Embedding:

-

Dehydrate the fixed tissues through a graded series of ethanol.

-

Clear the tissues in xylene.

-

Infiltrate and embed the tissues in paraffin wax.

-

-

Sectioning and Staining:

-

Section the paraffin-embedded tissues at a thickness of 4-5 µm using a microtome.

-

Mount the sections on microscope slides.

-

Deparaffinize and rehydrate the sections.

-

Stain the sections with H&E.

-

-

Microscopic Examination:

-

Examine the stained sections under a light microscope.

-

For ovaries, assess the number and health of different follicular stages (primordial, primary, secondary, antral) and the presence of corpora lutea.

-

For the uterus, evaluate the endometrial and myometrial thickness, and the development of decidual cells in pregnant animals.

-

Experimental Workflow Diagram

References

- 1. Inhibition of ovulation in rats with epostane, an inhibitor of 3 beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Estrous Cycle Monitoring in Mice with Rapid Data Visualization and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of epostane, a competitive inhibitor of the 3beta-hydroxysteroid dehydrogenase enzyme, in cyclic sows - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Epostane in Parturition Induction Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epostane is a potent and competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system. This enzyme is a critical component in the biosynthesis of progesterone (B1679170), a hormone essential for the maintenance of pregnancy. By inhibiting 3β-HSD, Epostane effectively reduces circulating progesterone levels, leading to the initiation of parturition. This property makes it a valuable tool for research into the mechanisms of labor and for the development of new methods for inducing parturition.

These application notes provide detailed protocols and data derived from studies on the use of Epostane for inducing parturition in various animal models.

Mechanism of Action

Epostane exerts its effects by competitively blocking the 3β-HSD enzyme, which catalyzes the conversion of pregnenolone (B344588) to progesterone. This inhibition leads to a rapid decrease in systemic progesterone concentrations. The withdrawal of progesterone triggers a cascade of physiological events that culminate in the onset of labor, including increased uterine contractility and cervical softening.[1][2]

Caption: Mechanism of Epostane action on progesterone synthesis.

Experimental Protocols

The following are generalized protocols for the induction of parturition using Epostane in common animal models. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.

Protocol 1: Parturition Induction in Swine

This protocol is based on studies inducing farrowing in sows.[3][4]

Materials:

-

Epostane (formulated for oral or subcutaneous administration)[5]

-

Pregnant sows (e.g., on day 109 of gestation)

-

Vehicle for control group (if applicable)

-

Blood collection supplies

-

Hormone assay kits (e.g., for progesterone, estrogen)

Procedure:

-

Animal Selection and Acclimation: Select healthy, pregnant sows at a late stage of gestation (e.g., day 109). Acclimate the animals to the experimental conditions.

-

Group Assignment: Randomly assign sows to control and treatment groups.

-

Epostane Administration:

-

Oral Administration: Administer Epostane at a dose of 5 mg/kg or 10 mg/kg body weight.

-

Subcutaneous Injection: Inject Epostane at a dose of 1 mg/kg or 5 mg/kg body weight.

-

-

Blood Sampling: Collect blood samples at baseline (before treatment) and at regular intervals post-treatment (e.g., 6, 12, 24, 48 hours) to monitor hormone levels.

-

Monitoring: Continuously monitor the sows for signs of impending parturition. Record the time from treatment to the birth of the first piglet.

-

Data Collection: Record litter size, number of live-born piglets, and birth weights.

-

Hormone Analysis: Analyze plasma samples for progesterone and estrogen concentrations.

Protocol 2: Parturition Induction in Goats

This protocol is based on studies inducing premature delivery in goats.

Materials:

-

Epostane

-

Pregnant goats in late pregnancy

-

Blood collection supplies

-

Hormone assay kits (e.g., for progesterone, cortisol)

Procedure:

-

Animal Preparation: Use pregnant goats in late gestation.

-

Epostane Administration: Administer Epostane to induce progesterone withdrawal.

-

Blood Sampling: Collect peripheral blood samples before and after Epostane administration (e.g., within 6 hours and at subsequent time points) to measure progesterone and cortisol concentrations.

-

Monitoring for Parturition: Observe the animals for the onset of labor and record the time to delivery.

Protocol 3: Parturition Induction in Sheep

This protocol is derived from studies inducing labor in ewes near term.

Materials:

-

Epostane

-

Chronically catheterized pregnant ewes (near term)

-

Blood collection supplies

-

Hormone assay kits (e.g., for progesterone, cortisol, PGF metabolite)

Procedure:

-

Animal Model: Utilize chronically catheterized ewes and fetuses to allow for repeated blood sampling.

-

Epostane Administration: Administer Epostane to the ewe via injection or infusion. A parenteral dose of 1.5 mg/kg in ethanol (B145695) has been suggested.

-

Hormone Monitoring:

-

Collect maternal and fetal plasma samples to measure progesterone and cortisol. Expect immediate and sustained drops in both.

-

Measure PGF metabolite concentrations in the uterine vein, which are expected to increase shortly after treatment.

-

-

Myometrial Activity: Monitor the incidence of myometrial contractions, which should increase following Epostane administration.

-

Observation: Record the time to the onset of labor and delivery. Delivery is expected within 33-36 hours post-injection.

Caption: Experimental workflow for Epostane-induced parturition.

Data Presentation

The following tables summarize the quantitative data from key studies on Epostane-induced parturition.

Table 1: Effect of Epostane on Time to Parturition in Sows

| Treatment Group | Dose (mg/kg) | Route | Mean Interval from Treatment to Farrowing (hours) |

| Control | - | - | 112 |

| Epostane O5 | 5 | Oral | 31 |

| Epostane O10 | 10 | Oral | 33 |

| Epostane I1 | 1 | Subcutaneous | 77 |

| Epostane I5 | 5 | Subcutaneous | 32 |

Table 2: Hormonal Changes Following Epostane Administration

| Animal Model | Hormone | Time Post-Treatment | Change from Pre-treatment Levels | Reference |

| Sows | Progesterone | 24 hours | Decreased to approx. 50% | |

| Goats | Progesterone | 6 hours | Reduced to approx. 20% | |

| Goats | Cortisol | 6 hours | Reduced to approx. 20% | |

| Sheep (Maternal) | Progesterone | Immediate | Permanent fall | |

| Sheep (Fetal) | Progesterone | Immediate | Permanent fall | |

| Sheep (Maternal) | Cortisol | - | Pronounced drop | |

| Sheep (Fetal) | Cortisol | - | Pronounced drop, followed by an overshoot | |

| Sheep (Uterine Vein) | PGF Metabolite | 15 minutes | Increased concentrations |

Concluding Remarks

Epostane is a reliable agent for inducing parturition in various animal models, providing a valuable research tool for studying the endocrinology of labor. The protocols and data presented here offer a foundation for designing experiments aimed at understanding the intricate mechanisms of parturition and for the preclinical assessment of novel tocolytic or labor-inducing agents. Researchers should note that while Epostane effectively induces progesterone withdrawal, the subsequent physiological responses can vary between species. Careful consideration of the animal model and experimental endpoints is crucial for obtaining meaningful and reproducible results.

References

- 1. Inhibition of progesterone secretion by a 3 beta-hydroxysteroid dehydrogenase inhibitor in pregnant goats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of inhibition of prostaglandin synthesis on cervical softening and uterine activity during ovine parturition resulting from progesterone withdrawal induced by epostane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of parturition in swine and epostane, a competitive inhibitor of 3 beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

Practical Guide to Epostane Dosage for Veterinary Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epostane is a potent competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system. This enzyme is a critical component in the steroidogenic pathway, responsible for the conversion of pregnenolone (B344588) to progesterone (B1679170), as well as the synthesis of other key steroid hormones such as cortisol. By inhibiting 3β-HSD, Epostane effectively reduces the circulating levels of these hormones, making it a valuable tool in veterinary research for studies involving reproductive physiology, endocrinology, and the development of new therapeutic agents. This document provides a practical guide to Epostane dosage and administration in various animal models, summarizes key experimental data, and outlines detailed protocols for its use in a research setting.

Mechanism of Action: Inhibition of 3β-Hydroxysteroid Dehydrogenase

Epostane exerts its effects by competitively binding to the 3β-HSD enzyme, preventing the conversion of Δ5-3β-hydroxysteroids to Δ4-ketosteroids. This blockade in the steroidogenic pathway leads to a significant decrease in the synthesis of progesterone and other downstream steroid hormones. The reduction in progesterone levels is the primary mechanism through which Epostane induces effects such as termination of pregnancy and induction of parturition.

Signaling Pathway of Steroidogenesis and Epostane Inhibition

Troubleshooting & Optimization

Technical Support Center: Epostane Administration in Animal Subjects

This technical support center provides essential information for researchers, scientists, and drug development professionals on managing the potential side effects of Epostane in animal research subjects. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Epostane and what is its primary mechanism of action?

A1: Epostane is a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system.[1][2] By blocking this enzyme, Epostane prevents the conversion of pregnenolone (B344588) to progesterone (B1679170), effectively reducing circulating progesterone levels.[3] This mechanism is central to its use in studying steroidogenesis, as well as its application as an experimental contraceptive and abortifacient.[3][4]

Q2: What are the most commonly reported side effects of Epostane in animal subjects?

A2: The reported side effects can vary by species and route of administration. In dogs, subcutaneous injection of Epostane in an oil suspension was associated with a high rate of serious abscess formation at the injection site. However, oral administration in dogs showed no adverse reactions or clinically significant changes in laboratory parameters. Studies in rats and other species have not prominently reported adverse effects, focusing more on efficacy. Human trials, which can inform potential side effects to monitor in animals, reported nausea, cramping, and vaginal bleeding.

Q3: Can Epostane affect other steroid hormones?

A3: Yes, because 3β-HSD is involved in the synthesis of various steroid hormones, Epostane can affect other pathways. For instance, it can block the conversion of dehydroepiandrosterone (B1670201) (DHEA) to androstenedione (B190577). Depending on the animal model and experimental conditions, transient effects on cortisol and other steroids have been observed. Therefore, it is crucial to monitor for signs related to broader endocrine disruption.

Q4: What are the best practices for preparing Epostane for administration?

A4: The formulation of Epostane can significantly impact the incidence of side effects, particularly injection site reactions. When preparing Epostane for injection, consider the following:

-

Vehicle Selection: Use sterile, isotonic vehicles to minimize tissue irritation.

-

pH Adjustment: Ensure the final solution's pH is as close to physiological pH (7.2-7.4) as possible.

-

Solubility: Ensure Epostane is fully dissolved in the vehicle to prevent the injection of a suspension, which can be more irritating.

Troubleshooting Guides

Issue 1: Injection Site Reactions (Swelling, Redness, Abscess Formation)

-

Possible Cause: Irritating vehicle, high injection volume, improper technique, or contamination. Subcutaneous injection of certain formulations has been specifically linked to abscesses in dogs.

-

Troubleshooting Steps:

-

Review Formulation: Confirm the vehicle is non-irritating and the pH is optimized.

-

Optimize Injection Parameters: Adhere to recommended injection volumes for the species and site. Administer the injection slowly.

-

Refine Technique: Use a new, sterile needle of an appropriate gauge for each animal. Rotate injection sites for subsequent doses. For subcutaneous injections, use a "tented" skin technique to ensure proper placement.

-

Consider an Alternative Route: Oral administration has been shown to be effective and well-tolerated in dogs, avoiding injection site issues.

-

Monitor and Document: Systematically observe and score injection sites at predefined intervals (e.g., 1, 4, 24, 48 hours post-injection).

-

Consult Veterinary Staff: If a severe reaction occurs, consult with a veterinarian for appropriate care, which may include warm compresses, analgesics, or antibiotics if an infection is suspected.

-

Issue 2: Gastrointestinal Upset (Inappetence, Vomiting, Lethargy)

-

Possible Cause: While not commonly reported in animal studies, nausea is a frequent side effect in humans and could manifest as inappetence, pica, or lethargy in animals.

-

Troubleshooting Steps:

-

Supportive Care: Ensure easy access to fresh water and palatable food. Nutritional support may be necessary for animals with prolonged inappetence.

-

Monitor Hydration: Assess hydration status and provide fluid therapy (subcutaneous or intravenous) if dehydration is suspected.

-

Consider Anti-emetics: If vomiting is observed, consult with veterinary staff about the use of anti-emetic medications.

-

Dose Adjustment: Evaluate if the dose of Epostane can be lowered while still achieving the desired experimental effect.

-

Acclimatization: Ensure animals are properly acclimatized to handling and dosing procedures to minimize stress-related gastrointestinal signs.

-

Data Presentation

Table 1: Reported Side Effects of Epostane

| Species | Route of Administration | Dosage Range | Observed Side Effects | Incidence | Citation |

| Dog | Oral | 2.5-5.0 mg/kg/day | No adverse reactions reported | Not Applicable | |

| Dog | Subcutaneous (in oil) | 10-20 mg/kg | Serious abscess formation at injection site | High Rate | |

| Human | Oral | 800 mg/day | Nausea, Cramps, Vaginal Bleeding | 86% (Nausea) |

Table 2: General Guidelines for Injection Volumes in Laboratory Animals

| Species | Subcutaneous (SC) | Intramuscular (IM) | Intraperitoneal (IP) | Intravenous (IV) |

| Mouse | 5-10 mL/kg | 0.05 mL/site | 10-20 mL/kg | 5 mL/kg |

| Rat | 5-10 mL/kg | 0.1 mL/site | 10-20 mL/kg | 5 mL/kg |

| Rabbit | 5-10 mL/kg | 0.5 mL/site | 10-20 mL/kg | 2 mL/kg |

| Dog | 1-2 mL/kg | 0.5-2 mL/site | 10-15 mL/kg | 2-5 mL/kg |

| Note: These are general guidelines. Always consult your institution's IACUC guidelines and relevant literature for specific recommendations. |

Experimental Protocols

Protocol 1: Monitoring and Scoring of Injection Site Reactions

-

Objective: To systematically observe, document, and score local tissue reactions following Epostane injection.

-

Methodology:

-

Animal Identification: Ensure each animal is uniquely identified.

-

Site Preparation: Before injection, clip the fur at the administration site for clear visualization.

-

Administration: Administer the substance according to the study protocol. Document the injection site, volume, and technique for each animal.

-

Clinical Observation: Observe each animal at 1, 4, 24, 48, and 72 hours post-injection.

-

Scoring System: Score the injection site based on the following criteria (0 = No reaction, 4 = Severe reaction).

-

| Score | Erythema (Redness) | Edema (Swelling) |

| 0 | No erythema | No swelling |

| 1 | Very slight erythema | Very slight swelling |

| 2 | Well-defined erythema | Slight swelling |

| 3 | Moderate erythema | Moderate swelling |

| 4 | Severe erythema to eschar formation | Severe swelling |

-

Action Plan:

-

Scores of 1-2: Continue routine monitoring.

-

Scores of 3-4: Document findings, notify the principal investigator and veterinary staff immediately.

-

Humane Endpoints: If the reaction leads to ulceration, necrosis, or signs of systemic illness or distress, consider humane endpoints in consultation with veterinary staff and the IACUC.

-

Visualizations

Caption: Epostane inhibits 3β-HSD, blocking progesterone and androstenedione synthesis.

Caption: Workflow for managing potential side effects during Epostane experiments.

References

- 1. Inhibition of ovulation in rats with epostane, an inhibitor of 3 beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Infectious Diseases of the Gastrointestinal Tract in Animals - Digestive System - MSD Veterinary Manual [msdvetmanual.com]

- 3. benchchem.com [benchchem.com]

- 4. Efficacy of oral epostane administration to terminate pregnancy in mated laboratory bitches - PubMed [pubmed.ncbi.nlm.nih.gov]

optimizing Epostane dosage for consistent progesterone suppression

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Epostane dosage for consistent progesterone (B1679170) suppression.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Epostane?

A1: Epostane is a potent and selective competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system. This enzyme is crucial for the biosynthesis of all classes of hormonal steroids, including progesterone. Epostane works by binding to the active site of 3β-HSD, thereby blocking the conversion of pregnenolone (B344588) to progesterone. This leads to a significant reduction in progesterone synthesis in tissues such as the placenta, ovaries, and adrenal glands.

Q2: What is the primary application of Epostane in research?

A2: Epostane is primarily used in research to study the physiological effects of progesterone withdrawal. Its ability to potently suppress progesterone synthesis makes it a valuable tool for investigating the role of progesterone in processes such as pregnancy maintenance, ovulation, and the menstrual cycle.

Q3: What are the common side effects or off-target effects observed with Epostane treatment?

A3: In human studies, the most frequently reported side effect is nausea. Other reported side effects include cramping and vaginal bleeding. While Epostane significantly impacts progesterone and to a lesser extent, estradiol (B170435) levels, it generally has no significant effect on serum cortisol concentrations. However, in some animal studies and in non-responding human subjects, an increase in cortisol levels has been observed.

Q4: How quickly does Epostane suppress progesterone levels?

A4: Epostane has a rapid onset of action. In sheep, a significant decline in progesterone concentration to less than 10% of the pretreatment value was observed within 30 minutes of a bolus injection. In goats, progesterone levels were reduced to about 20% of pretreatment levels within 6 hours of administration.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected progesterone suppression.

| Potential Cause | Troubleshooting Steps |

| Suboptimal Dosage | The effect of Epostane is dose-dependent. If progesterone suppression is insufficient, consider increasing the dose. Refer to the dosage tables below for guidance from published studies. A single low dose may result in a transient decrease in progesterone, with levels recovering rapidly. |

| Inadequate Treatment Duration | Prolonged treatment over several days may be necessary to achieve and maintain significant progesterone suppression. |

| Compensatory Mechanisms | In some cases, particularly in non-responders, an increase in cortisol levels has been observed, which may counteract the effects of Epostane by increasing 3β-HSD activity. Consider measuring cortisol levels to investigate this possibility. |

| Drug Stability and Preparation | Ensure proper storage of Epostane and fresh preparation of solutions for each experiment. Verify the solubility of Epostane in your chosen vehicle and culture medium. |

| Biological Variability | There can be significant inter-individual or inter-animal variability in response to Epostane. Ensure adequate sample sizes in your experimental design to account for this. |

Issue 2: Observed cell toxicity or unexpected off-target effects in vitro.

| Potential Cause | Troubleshooting Steps |

| High Epostane Concentration | High concentrations of any compound can lead to off-target effects and cytotoxicity. Perform a dose-response curve to determine the optimal concentration that provides effective progesterone suppression without causing significant cell death. |

| Solvent/Vehicle Toxicity | The solvent used to dissolve Epostane (e.g., DMSO) can be toxic to cells at certain concentrations. Run a vehicle-only control to assess the effect of the solvent on your cells. |

| Contamination | Ensure that cell cultures and reagents are free from microbial contamination, which can affect cell health and experimental outcomes. |

Data Summary Tables

Table 1: In Vivo Epostane Dosage and Progesterone Suppression in Human Studies

| Dosage | Duration | Study Population | Progesterone Suppression | Reference |

| 800 mg/day | 7 days | Early pregnancy (5-8 weeks) | Significant reduction leading to abortion in 84% of subjects. | |

| 600 mg/day | 7 days | Early pregnancy (<49 days) | Serum progesterone fell to 5% of pretreatment values. | |

| 800 mg/day | 7 days | Early pregnancy (<49 days) | Serum progesterone fell to 5% of pretreatment values. | |

| 200 mg every 6 hours | 7 days | Early pregnancy (5-8 weeks) | Mean progesterone decreased from 76 nmol/liter to 16 nmol/liter by day 7 in responders. | |

| 100 mg single dose | 1 day | Early pregnancy | Transient decrease in progesterone. | |

| 100 mg x 4 | 5 days | Early pregnancy | Sustained suppression of progesterone. | |